4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-Allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C16H19N3OS. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Cyclopentyloxyphenyl Group: This step involves the reaction of the triazole intermediate with 4-(cyclopentyloxy)benzyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group in 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole ring or the allyl group.
Substitution: The allyl and cyclopentyloxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified triazole derivatives.
Substitution: Compounds with different functional groups replacing the allyl or cyclopentyloxyphenyl groups.
Scientific Research Applications
Chemistry
In chemistry, 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The allyl and cyclopentyloxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol: Lacks the cyclopentyloxy group, which may affect its biological activity and chemical properties.
4-allyl-5-[4-(methoxy)phenyl]-4H-1,2,4-triazole-3-thiol: Contains a methoxy group instead of a cyclopentyloxy group, potentially altering its reactivity and applications.
Uniqueness
4-allyl-5-[4-(cyclopentyloxy)phenyl]-4H-1,2,4-triazole-3-thiol is unique due to the presence of the cyclopentyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of binding affinity, specificity, and overall effectiveness in various applications.
Properties
IUPAC Name |
3-(4-cyclopentyloxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-11-19-15(17-18-16(19)21)12-7-9-14(10-8-12)20-13-5-3-4-6-13/h2,7-10,13H,1,3-6,11H2,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEVWOQMYZEZHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CC=C(C=C2)OC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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